![molecular formula C20H24F2N2O4S B2656155 1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide CAS No. 1396847-12-3](/img/structure/B2656155.png)
1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized via Claisen-Schmidt condensation under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .Scientific Research Applications
Chemoselective N-Acylation
A variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, have been developed to serve as N-acylation reagents with good chemoselectivity. These compounds, similar in structure to the specified compound, highlight the importance of systematic research on structure-reactivity relationships for developing chemoselective acylation reagents (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).
Proton-donating Ability and Molecular Conformers
Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide, a compound with structural similarities, provided insights into its proton-donating ability and the existence of two conformers in inert media. Such studies are crucial for understanding the molecular properties and reactivity of sulfonamide-based compounds (L. Oznobikhina, N. Chipanina, L. L. Tolstikova, A. V. Bel’skikh, V. A. Kukhareva, B. Shainyan, 2009).
Self-Assemblies from Sulfonate-Phosphonate Ligands
The creation of three-dimensional self-assemblies using diethyltin(methoxy)methanesulfonate and t-butylphosphonic acid demonstrates the potential of sulfonamide compounds in constructing supramolecular assemblies. This area of research opens up new possibilities for the application of such compounds in materials science and nanostructure fabrication (R. Shankar, Archana Jain, G. Kociok‐Köhn, K. Molloy, 2011).
Asymmetric Hydrogenation Catalysis
Cp*Ir(OTf)(MsDPEN) complex, utilizing N-(methanesulfonyl)-1,2-diphenylethylenediamine as a ligand, catalyzes the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, showcasing the applicability of sulfonamide derivatives in enantioselective synthesis. This highlights the role of sulfonamide-based catalysts in achieving high enantioselectivity in chemical reactions (T. Ohkuma, Noriyuki Utsumi, Masahito Watanabe, K. Tsutsumi, N. Arai, K. Murata, 2007).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O4S/c1-27-19-4-2-3-16(11-19)20(24-5-7-28-8-6-24)13-23-29(25,26)14-15-9-17(21)12-18(22)10-15/h2-4,9-12,20,23H,5-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQKTUCPVRZUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.